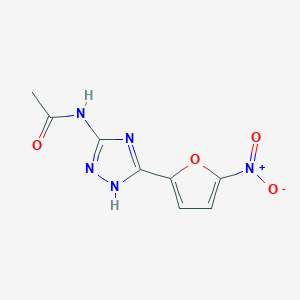
ACETAMIDE, N-(3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- is a chemical compound that has been extensively studied in the field of pharmaceutical research. This compound has been found to possess a wide range of biological activities, including antitumor, antibacterial, and antifungal properties.
Wirkmechanismus
The exact mechanism of action of Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- is not fully understood. However, studies have suggested that this compound inhibits the activity of certain enzymes that are involved in DNA replication and cell division, leading to the inhibition of tumor growth.
Biochemische Und Physiologische Effekte
Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- has been found to induce apoptosis (programmed cell death) in cancer cells. Additionally, this compound has been shown to inhibit the formation of new blood vessels, a process known as angiogenesis, which is essential for tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- in lab experiments is its broad range of biological activities. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)-. One possible direction is to investigate its potential as a treatment for bacterial and fungal infections. Another direction is to explore its use in combination with other chemotherapy drugs for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- can be achieved by reacting 5-nitrofurfurylamine with 3-azido-1-propanol in the presence of copper(I) iodide. The resulting compound is then treated with acetic anhydride to yield Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)-.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(3-(5-nitro-2-furyl)-s-triazol-5-yl)- has been extensively studied for its antitumor properties. It has been found to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. Furthermore, this compound has also been shown to possess antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
1704-66-1 |
|---|---|
Produktname |
ACETAMIDE, N-(3-(5-NITRO-2-FURYL)-s-TRIAZOL-5-YL)- |
Molekularformel |
C8H7N5O4 |
Molekulargewicht |
237.17 g/mol |
IUPAC-Name |
N-[5-(5-nitrofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide |
InChI |
InChI=1S/C8H7N5O4/c1-4(14)9-8-10-7(11-12-8)5-2-3-6(17-5)13(15)16/h2-3H,1H3,(H2,9,10,11,12,14) |
InChI-Schlüssel |
POTIEOZESUKHDP-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Kanonische SMILES |
CC(=O)NC1=NNC(=N1)C2=CC=C(O2)[N+](=O)[O-] |
Andere CAS-Nummern |
1704-66-1 |
Synonyme |
N-[5-(5-Nitro-2-furanyl)-1H-1,2,4-triazol-3-yl]acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,7-Naphthalenedisulfonic acid, 3-[(4-aminophenyl)azo]-4,5-dihydroxy-, disodium salt](/img/structure/B154582.png)
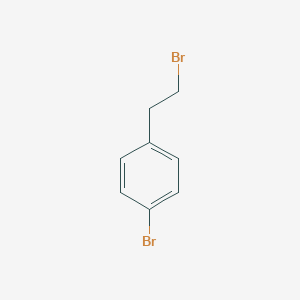
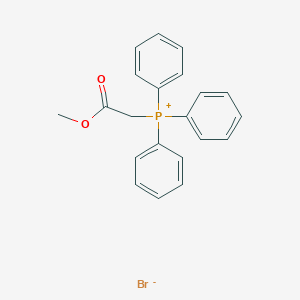
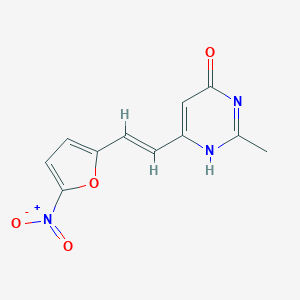
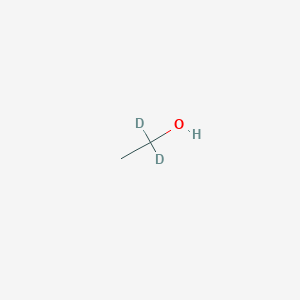
![[3-(1,1-Dimethylethyl)phenoxy]acetic acid](/img/structure/B154588.png)
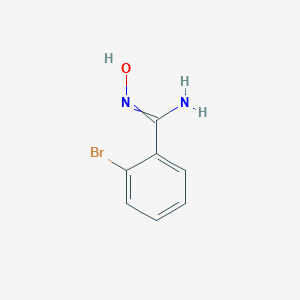
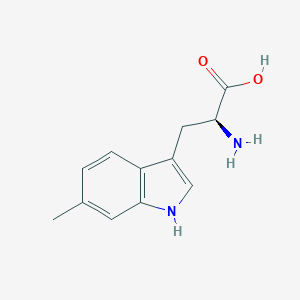
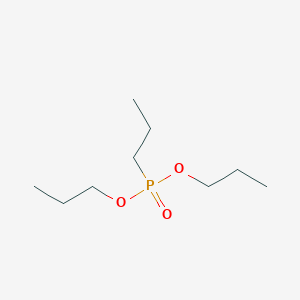
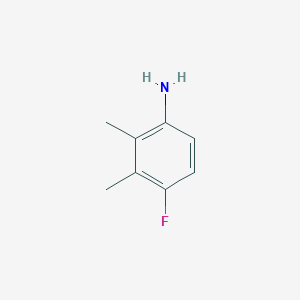
![Phenol, 4-[(phenylimino)methyl]-](/img/structure/B154604.png)
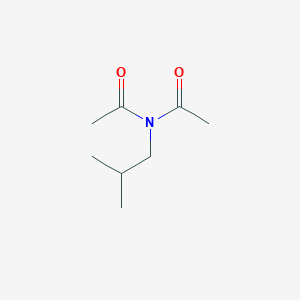
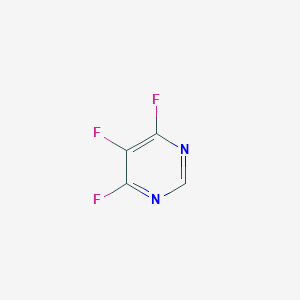
![(1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B154607.png)